molecular formula C12H14N2O4 B1307963 1-[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]piperidine-4-carboxylic acid CAS No. 697257-26-4

1-[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]piperidine-4-carboxylic acid

Cat. No. B1307963
CAS RN: 697257-26-4
M. Wt: 250.25 g/mol
InChI Key: IXNULTKZCDKNME-UHFFFAOYSA-N
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Description

The compound "1-[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]piperidine-4-carboxylic acid" is a structurally complex molecule that is likely to be of interest due to its potential biological activity and presence in various synthetic pathways for medicinal chemistry. The molecule consists of a piperidine ring, which is a common structural motif in many pharmaceuticals, and a dihydropyridine moiety, which is known for its calcium channel blocker activity. The presence of multiple functional groups such as the carboxylic acid and the ketone suggests that this compound could be a versatile intermediate or a target molecule for drug development.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. One such method is the one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides, which introduces an iodine at the 3-position of the piperidine ring . This method allows for different substituents to be introduced at the C-2 position, and the products obtained can be further manipulated to give bicyclic systems present in many natural products. Another approach involves the asymmetric allylboration of glutaldehyde followed by aminocyclization and carbamation to produce C2-symmetric piperidine derivatives . These synthetic routes provide a foundation for the synthesis of complex piperidine-based structures, including the target compound.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using spectroscopic techniques such as FT-IR, NMR, and UV, as well as quantum chemical methods . These techniques can provide detailed information on the electronic structure, including Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential. Additionally, X-ray diffraction analysis can determine the crystal structures of related piperidine compounds, revealing the role of hydrogen bonds in molecular packing . Such analyses are crucial for understanding the conformational flexibility and reactivity of the target compound.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including Claisen rearrangement, which is a method to introduce substituents alpha to the nitrogen atom of the piperidine ring . This reaction is general for optically pure piperidines and provides versatile intermediates for a broad range of amines containing a substituted piperidine subunit. The reactivity of the target compound can be inferred from these known reactions, suggesting potential pathways for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their functional groups and molecular structure. The presence of carboxylic acid and ketone functionalities in the target compound suggests it will have specific solubility characteristics, acidity, and potential for forming hydrogen bonds. The spectroscopic properties and quantum mechanical studies of similar compounds provide insights into their thermodynamic parameters, dipole moment, polarizability, and first-order hyperpolarizability . These properties are essential for predicting the behavior of the compound in different environments and its suitability for pharmaceutical applications.

Scientific Research Applications

Antimicrobial Activity

A study highlighted the synthesis of fluoroquinolone derivatives, including compounds structurally related to 1-[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]piperidine-4-carboxylic acid, and evaluated their antimicrobial activities. The compounds demonstrated promising antibacterial and antifungal activities, suggesting their potential application in developing new antimicrobial agents (Srinivasan et al., 2010).

Heterocyclic Synthesis

Research involving enaminones and malononitrile, which are chemically related to 1-[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]piperidine-4-carboxylic acid, led to the development of novel routes to synthesize dihydropyridazine-4-carboxylic acids. This work provides insights into heterocyclic syntheses and potential applications in medicinal chemistry (Alnajjar et al., 2008).

Cardiovascular and Electrochemical Studies

Compounds structurally similar to 1-[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]piperidine-4-carboxylic acid were synthesized and assessed for cardiovascular activity. Additionally, their electrochemical oxidation properties were investigated, suggesting their relevance in cardiovascular therapeutics and electrochemical applications (Krauze et al., 2004).

Antituberculosis Activity

A study focused on synthesizing novel fluoroquinolones structurally related to 1-[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]piperidine-4-carboxylic acid and evaluating their activity against Mycobacterium tuberculosis in vivo. The test compounds exhibited significant antibacterial activity, suggesting potential applications in tuberculosis treatment (Shindikar & Viswanathan, 2005).

Crystal Structure and Interactions

The crystal structures of molecules related to 1-[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]piperidine-4-carboxylic acid were analyzed, revealing intricate hydrogen bond interactions and network formations. These insights are valuable for understanding molecular interactions and designing new compounds (Vrabel et al., 2014).

properties

IUPAC Name

1-(6-oxo-1H-pyridine-3-carbonyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-10-2-1-9(7-13-10)11(16)14-5-3-8(4-6-14)12(17)18/h1-2,7-8H,3-6H2,(H,13,15)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNULTKZCDKNME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394089
Record name 1-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]piperidine-4-carboxylic acid

CAS RN

697257-26-4
Record name 1-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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